Trihexyl phosphate

Nuclear Fuel Reprocessing Solvent Extraction Actinide Separation

Trihexyl phosphate (THP, CAS 2528-39-4) is a long-chain trialkyl phosphate ester with the molecular formula C₁₈H₃₉O₄P and a molecular weight of 350.47 g/mol. It is a colorless to pale yellow liquid with a density of approximately 0.92 g/cm³ at 20°C and a boiling point of 192–193°C at 6.5 Torr.

Molecular Formula C18H39O4P
Molecular Weight 350.5 g/mol
CAS No. 2528-39-4
Cat. No. B1293527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihexyl phosphate
CAS2528-39-4
Molecular FormulaC18H39O4P
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCCOP(=O)(OCCCCCC)OCCCCCC
InChIInChI=1S/C18H39O4P/c1-4-7-10-13-16-20-23(19,21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3
InChIKeySFENPMLASUEABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Trihexyl Phosphate (CAS 2528-39-4): Industrial-Grade Trialkyl Phosphate for Nuclear Solvent Extraction and Flame-Retardant Plasticizer Applications


Trihexyl phosphate (THP, CAS 2528-39-4) is a long-chain trialkyl phosphate ester with the molecular formula C₁₈H₃₉O₄P and a molecular weight of 350.47 g/mol . It is a colorless to pale yellow liquid with a density of approximately 0.92 g/cm³ at 20°C and a boiling point of 192–193°C at 6.5 Torr . THP functions as both a flame retardant and plasticizer in polymer formulations and serves as an extractant in nuclear fuel reprocessing [1].

Nuclear solvent extraction Supports actinide separation and fuel reprocessing research workflows.
Flame-retardant plasticizer Compatible with high-temperature polymer compounding and char-forming systems.
Low-volatility additive Designed for applications requiring reduced evaporative loss at elevated temperatures.

Why Trihexyl Phosphate (THP) Cannot Be Interchanged with Shorter-Chain or Aryl Phosphate Esters Without Compromising Performance


Trialkyl phosphates exhibit profound structure-property relationships where alkyl chain length and branching dictate aqueous solubility, metal extraction selectivity, thermal decomposition behavior, and polymer compatibility [1]. Trihexyl phosphate's six-carbon alkyl chains confer negligible water solubility (<0.001 g/L) compared to tributyl phosphate's 0.4 g/L, fundamentally altering its suitability for aqueous-organic separations [2]. In flame-retardant applications, THP deposits an appreciable powdery carbon residue during thermal decomposition, whereas shorter-chain triethyl and tributyl phosphates volatilize leaving minimal residue—a mechanistic distinction that directly impacts char formation and fire suppression efficacy [3].

Chain length mismatch Shorter-chain trialkyl phosphates exhibit higher water solubility and different metal extraction selectivity; may not transfer directly.
Aryl phosphate divergence Aryl phosphate esters provide distinct thermal decomposition and plasticizing behavior; char formation profile may differ significantly.
Branching (TEHP) alters phase behavior Branched alkyl analogs can change phase separation stability and extraction power ranking; requires validation for target process.

Trihexyl Phosphate (THP) vs. Tributyl Phosphate and TEHP: Quantitative Performance Evidence for Scientific Selection


Uranium Extraction Efficiency: THP Outperforms Tributyl Phosphate by Factor of 2 at Low Solvent Loading

Trihexyl phosphate (THP) demonstrates superior uranium extraction power compared to the industry-standard tributyl phosphate (TBP). At low solvent loadings, the extraction coefficient of tri(2-ethylhexyl) phosphate (TEHP) is approximately 1.6 times that of THP, and the extraction coefficient of THP is approximately 2 times that of TBP [1]. Isotherms for uranium extraction confirm the order: TEHP > THP > TBP, establishing THP as an intermediate-strength extractant with significantly enhanced performance over TBP [2].

Uranium extraction efficiency
Head-to-head
~2× higher extraction coefficient vs. TBP; TEHP ~1.6× THP
Supports higher uranium recovery in low-loading conditions
1.09 M in n-dodecane/NPH, ambient temperature; extraction order TEHP > THP > TBP
Nuclear Fuel Reprocessing Solvent Extraction Actinide Separation

Third-Phase Formation in Thorium Extraction: THP Eliminates Third-Phase Limitation Observed with Tributyl Phosphate

In thorium solvent extraction, tributyl phosphate (TBP) forms an undesirable third liquid phase at solvent loadings exceeding approximately 40 g/L of thorium, which disrupts continuous processing [1]. In contrast, both trihexyl phosphate (THP) and tri(2-ethylhexyl) phosphate (TEHP) were successfully loaded to thorium concentrations exceeding 60 g/L without any third-phase formation [2]. This represents at least a 50% increase in operable thorium loading capacity before phase separation issues arise.

Third-phase prevention
Head-to-head
Loaded to >60 g/L thorium without third phase; TBP forms third phase at ~40 g/L
Enables continuous processing at elevated thorium loadings
1.09 M extractant in n-dodecane/NPH, nitric acid media
Thorium Extraction Solvent Extraction Third-Phase Prevention

Thorium Extraction Selectivity: THP Exhibits Highest Thorium Affinity Among TBP and TEHP Analogs

Among three trialkyl phosphate extractants evaluated for nuclear fuel reprocessing, trihexyl phosphate (THP) exhibits the strongest thorium extraction power, followed by tributyl phosphate (TBP), with tri(2-ethylhexyl) phosphate (TEHP) being the weakest [1]. This selectivity order (THP > TBP > TEHP) is distinct from the uranium extraction order (TEHP > THP > TBP), indicating that THP provides a unique selectivity profile that favors thorium recovery over other actinides [2].

Thorium extraction selectivity
Head-to-head
Ranking: THP > TBP > TEHP
Reported strongest thorium affinity among tested trialkyl phosphates
1.09 M in n-dodecane/NPH; differs from uranium extraction order
Thorium Separation Selective Extraction Actinide Processing

Thermal Decomposition Residue: Trihexyl Phosphate Deposits Carbonaceous Char Unlike Volatile Short-Chain Analogs

In spontaneous ignition studies of phosphate ester lubricants, trihexyl phosphate (THP) exhibited fundamentally different thermal decomposition behavior compared to shorter-chain trialkyl phosphates. Triethyl and tributyl phosphates were relatively volatile and left little residue except a clear lacquer which turned into a white crust [1]. In contrast, trihexyl phosphate deposited appreciable carbon of a powdery appearance, especially at lower temperatures [2]. This carbonaceous char residue is mechanistically significant for flame retardancy, as char formation creates a protective barrier that inhibits further combustion.

Thermal decomposition residue
Head-to-head
Deposits appreciable powdery carbon; short-chain analogs leave minimal residue
Supports char-forming flame-retardant mechanism
Spontaneous ignition tests, 250–500°C; TEP/TBP volatilize with lacquer residue
Flame Retardant Mechanism Char Formation Thermal Stability

Aqueous Solubility: Trihexyl Phosphate Exhibits Negligible Water Solubility (<0.001 g/L) vs. Tributyl Phosphate (0.4 g/L)

The aqueous solubility of trihexyl phosphate (THP) is reduced to a negligible value of less than 0.001 g/L due to its longer alkyl chains, compared to approximately 0.4 g/L for tributyl phosphate (TBP) [1]. This represents a greater than 400-fold reduction in aqueous solubility, which translates to significantly lower extractant losses to aqueous phases during liquid-liquid extraction processes and reduced environmental mobility.

Aqueous solubility
Class-level
Minimizes extractant loss to aqueous raffinate streams
Ambient temperature; >400-fold reduction compared to TBP
Volatility profile
Cross-study
Boiling point ~354°C (at 760 mmHg); vapor pressure 0.001 Pa at 20°C
Reduced evaporative loss during high-temperature processing
TBP BP 289°C, TEP BP 215°C at atmospheric pressure
Aqueous Solubility Solvent Loss Environmental Fate

Boiling Point and Volatility: Trihexyl Phosphate (192-193°C at 6.5 Torr) Offers Lower Volatility Than Triethyl and Tributyl Analogs

Trihexyl phosphate (THP) exhibits a boiling point of 192–193°C at 6.5 Torr (equivalent to approximately 354°C at 760 mmHg) and a vapor pressure of 0.001 Pa at 20°C . In contrast, tributyl phosphate (TBP) has a boiling point of 289°C at 760 mmHg with significantly higher volatility [1]. Triethyl phosphate (TEP) is even more volatile with a boiling point of 215°C at 760 mmHg [2]. The increased molecular weight and longer alkyl chains of THP confer substantially lower volatility, which is critical for applications requiring sustained presence at elevated temperatures.

Volatility profile
Cross-study
Boiling point ~354°C (at 760 mmHg); vapor pressure 0.001 Pa at 20°C
Reduced evaporative loss during high-temperature processing
TBP BP 289°C, TEP BP 215°C at atmospheric pressure
Volatility Thermal Processing High-Temperature Stability

Trihexyl Phosphate (THP) Procurement Scenarios: Where Differentiated Performance Drives Selection


Nuclear Fuel Reprocessing: Thorium-Selective Solvent Extraction with Third-Phase Prevention

In nuclear fuel reprocessing facilities requiring thorium separation, trihexyl phosphate (THP) should be prioritized over tributyl phosphate (TBP) when solvent loadings exceeding 40 g/L of thorium are anticipated. THP eliminates third-phase formation at loadings up to and exceeding 60 g/L [1], whereas TBP forms an undesirable third phase at approximately 40 g/L thorium loading [2]. Additionally, THP provides the strongest thorium extraction power among available trialkyl phosphates (THP > TBP > TEHP) [3], making it the optimal choice for thorium-selective processes.

High-Temperature Polymer Processing Requiring Low-Volatility Flame Retardant Plasticizer

For PVC, synthetic rubber, or engineering plastic formulations processed at elevated temperatures, trihexyl phosphate (THP) offers quantifiable volatility advantages over shorter-chain trialkyl phosphates. With a boiling point of approximately 354°C at atmospheric pressure (192-193°C at 6.5 Torr) and a vapor pressure of only 0.001 Pa at 20°C , THP exhibits substantially lower volatility than tributyl phosphate (BP 289°C) and triethyl phosphate (BP 215°C) [4]. This reduced volatility minimizes plasticizer loss during compounding and ensures sustained flame-retardant performance in the final product.

Char-Forming Flame Retardant Systems Requiring Carbonaceous Residue Deposition

In flame-retardant formulations where char formation is the desired fire-suppression mechanism, trihexyl phosphate (THP) provides a distinct mechanistic advantage over volatile short-chain analogs. Unlike triethyl and tributyl phosphates, which volatilize leaving minimal residue, THP deposits an appreciable powdery carbon layer during thermal decomposition [5]. This carbonaceous char acts as a protective barrier, inhibiting further combustion—a property particularly valuable in intumescent coatings and fire-resistant polymer composites.

Aqueous-Organic Separation Processes with Stringent Raffinate Purity Requirements

For solvent extraction processes where extractant carryover into aqueous raffinate streams is a critical concern, trihexyl phosphate (THP) offers a greater than 400-fold reduction in aqueous solubility (<0.001 g/L) compared to tributyl phosphate (~0.4 g/L) [6]. This negligible water solubility minimizes extractant loss, reduces downstream contamination, and lowers environmental discharge liabilities—making THP the preferred extractant for applications with strict aqueous purity specifications.

Application
Selection Property
Validation Focus
Nuclear fuel reprocessing – thorium-selective extraction
Third-phase resistance; high thorium affinity
Loading performance beyond 40 g/L; extraction selectivity ranking review
High-temperature polymer compounding
Low volatility; thermal stability
Boiling point and vapor pressure review; plasticizer retention under heat
Char-forming flame-retardant systems
Carbonaceous char deposition
Residue character and flame-retardancy mechanism assessment
Aqueous-organic separation with stringent raffinate purity
Negligible water solubility
Extractant loss minimization and environmental mobility review

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